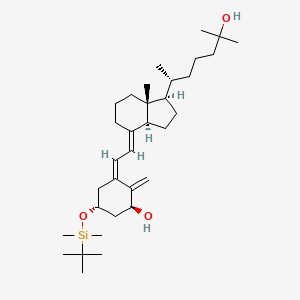

(1S,5R,Z)-5-(tert-butyldimethylsilyloxy)-3-((E)-2-((1R,3aS,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-2-Methylenecyclohexanol

Description

International Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism

The International Union of Pure and Applied Chemistry systematic name for this compound reflects the complex hierarchical structure of modern chemical nomenclature when applied to highly substituted molecules with multiple functional groups and stereocenters. The naming convention begins with the longest carbon chain as the principal functional group, which in this case is the cyclohexanol system bearing the primary hydroxyl group. The extensive substitution pattern requires careful consideration of priority rules and systematic numbering to ensure unambiguous identification of each structural element.

Constitutional isomerism in compounds of this complexity presents numerous possibilities for alternative arrangements of the same atomic composition. Structural isomers contain the same number and type of atoms but differ in their connectivity patterns, creating distinct compounds with potentially different chemical and physical properties. For the target molecule, constitutional isomers could arise from different positions of the silyl ether protection, alternative connection points for the ethylidene bridges, or rearrangement of the hexahydro-1H-indenyl system.

The tert-butyldimethylsilyl group represents a critical structural element that influences both the nomenclature and potential for constitutional isomerism. Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability under various reaction conditions and selective removal capabilities. The tert-butyldimethylsilyl group provides enhanced steric protection compared to simpler silyl ethers, making it particularly valuable for complex synthetic sequences. Alternative constitutional isomers could involve different silyl protecting groups or different positions of silyl protection within the molecule.

| Structural Element | International Union of Pure and Applied Chemistry Designation | Constitutional Alternatives |

|---|---|---|

| Primary alcohol | 1-ol position on cyclohexane | 2-ol, 3-ol, 4-ol positions |

| Silyl ether | 5-tert-butyldimethylsilyloxy | Alternative positions or protecting groups |

| Ethylidene bridge | (E)-2-ethylidene | (Z)-2-ethylidene or positional isomers |

| Indenyl system | Hexahydro-1H-inden-4-ylidene | Alternative ring fusion patterns |

| Heptyl chain | 6-hydroxy-6-methylheptan-2-yl | Chain length or branching variations |

The methylene group at position 2 of the cyclohexanol ring creates additional complexity in the nomenclature and provides another site for potential constitutional isomerism. The designation as 2-methylene indicates that this carbon bears two hydrogen atoms that are part of an exocyclic double bond, which significantly affects the molecular geometry and conformational preferences of the cyclohexane ring. Alternative constitutional arrangements could involve the methylene group at different positions or its conversion to other functional groups such as methyl substituents.

Stereochemical Analysis of Hexahydro-1H-Indenyl and Cyclohexanol Moieties

The stereochemical complexity of the target molecule is most prominently displayed in the hexahydro-1H-indenyl and cyclohexanol ring systems, each of which contributes multiple stereocenters to the overall molecular architecture. The hexahydro-1H-indenyl system, designated as (1R,3aS,7aR), represents a bicyclic framework that constrains the spatial arrangement of substituents and influences the overall molecular conformation. This system combines the structural rigidity of fused rings with the stereochemical complexity of multiple chiral centers, creating a three-dimensional framework that serves as the central organizing element of the molecule.

The cyclohexanol moiety, bearing (1S,5R) stereochemical designations, demonstrates the importance of conformational analysis in understanding complex molecules. Cyclohexane rings preferentially adopt chair conformations to minimize ring strain and torsional interactions. The chair conformation represents the lowest energy arrangement for six-membered rings, with carbon-carbon bond angles approaching the ideal tetrahedral value and staggered arrangements of adjacent substituents. However, the presence of multiple substituents and the exocyclic methylene group significantly complicates the conformational landscape.

Conformational analysis of cyclohexanol derivatives requires careful consideration of axial and equatorial positions for substituents. The chair conformation undergoes rapid interconversion through ring flipping, causing axial and equatorial positions to exchange at rates exceeding 80,000 times per second at room temperature. This rapid equilibration means that the preferred conformation depends on the relative energies of substituents in axial versus equatorial positions. The tert-butyldimethylsilyloxy group at position 5 represents a particularly bulky substituent that strongly favors the equatorial position to minimize steric interactions.

Recent investigations into iridium-catalyzed site-selective silylation have demonstrated that secondary carbon-hydrogen bonds in cyclohexanol derivatives can undergo selective functionalization with high diastereoselectivity. These studies reveal that silylation reactions can proceed with remarkable stereochemical control, forming oxasilolane products that maintain specific stereochemical relationships. The formation of anti-1,3-diols through sequential silylation and oxidation processes has been achieved with excellent selectivity, providing new insights into the stereochemical preferences of these systems.

| Ring System | Stereochemical Designations | Key Conformational Features |

|---|---|---|

| Cyclohexanol | (1S,5R) | Chair conformation preference, axial/equatorial equilibrium |

| Hexahydro-1H-indenyl | (1R,3aS,7aR) | Bicyclic rigidity, constrained ring fusion |

| Ethylidene bridges | (Z) and (E) | Geometric constraints, restricted rotation |

The stereochemical relationship between the cyclohexanol and hexahydro-1H-indenyl systems is mediated by the ethylidene bridges, which impose additional geometric constraints on the molecule. The (Z) designation for one ethylidene bridge and (E) designation for another creates a complex three-dimensional arrangement that influences the overall molecular shape and flexibility. These geometric constraints significantly affect the conformational preferences of both ring systems and may stabilize specific conformational arrangements that would not be favored in the absence of these connecting elements.

Conformational Dynamics of Ethylidene and Methylene Substituents

The conformational behavior of the ethylidene and methylene substituents represents a critical aspect of the molecular structure that significantly influences both the static three-dimensional arrangement and the dynamic behavior of the compound. The ethylidene bridges connecting the cyclohexanol and hexahydro-1H-indenyl systems create extended conjugation pathways that restrict rotational freedom while simultaneously providing pathways for electronic communication between different parts of the molecule. These structural elements impose geometric constraints that propagate throughout the molecular framework, affecting the conformational preferences of all connected systems.

The (Z) and (E) geometric designations for the ethylidene bridges reflect fundamental differences in the spatial arrangement of substituents around the double bond centers. The (Z) configuration places priority substituents on the same side of the double bond plane, while the (E) configuration places them on opposite sides. These geometric arrangements create distinctly different three-dimensional molecular shapes and influence the ability of different parts of the molecule to interact with each other or with external molecules. The energy barrier for interconversion between (Z) and (E) isomers typically requires temporary bond breaking or significant activation energy, making these arrangements kinetically stable under normal conditions.

Conformational analysis of molecules containing ethylidene bridges requires consideration of both the local geometry around each double bond and the global effects on molecular shape. The planar geometry enforced by the double bond creates a rigid structural element that constrains the relative positioning of connected groups. This geometric constraint propagates through the molecular framework, influencing the conformational preferences of adjacent flexible elements such as the cyclohexanol ring and the aliphatic side chains. The result is a complex interplay between local conformational preferences and global geometric constraints.

The methylene group at position 2 of the cyclohexanol ring introduces additional conformational complexity by creating an exocyclic double bond that affects the ring's conformational behavior. Unlike simple cyclohexane rings that readily interconvert between chair conformations, the presence of the exocyclic methylene group introduces asymmetry that may stabilize specific conformational arrangements. The methylene carbon is sp2 hybridized and contributes to extended conjugation with the ethylidene system, further constraining the molecular geometry.

Recent studies on stereoselective synthesis have demonstrated that conformational control can be achieved through careful design of reaction conditions and catalysts. The formation of silicon-stereogenic compounds with high enantioselectivity requires precise control over conformational arrangements during bond-forming reactions. These investigations have revealed that conformational dynamics play a crucial role in determining reaction outcomes and stereochemical fidelity, emphasizing the importance of understanding conformational behavior in complex molecular systems.

| Structural Feature | Conformational Impact | Dynamic Behavior |

|---|---|---|

| (Z)-Ethylidene | Constrains cis arrangement | Restricted rotation around double bond |

| (E)-Ethylidene | Enforces trans arrangement | Geometric rigidity, planar constraint |

| Exocyclic methylene | Affects cyclohexane conformations | Introduces asymmetry to ring flipping |

| Extended conjugation | Creates rigid molecular framework | Limits overall molecular flexibility |

The conformational dynamics of the complete molecular system represent the collective result of all local conformational preferences and geometric constraints. The extended conjugation pathway created by the ethylidene bridges and exocyclic methylene group establishes a rigid framework that organizes the three-dimensional structure of the molecule. This framework influences not only the static molecular geometry but also the dynamic behavior, including vibrational modes, rotational barriers, and potential energy surfaces for conformational interconversion.

Understanding the conformational dynamics of such complex molecules requires sophisticated computational approaches that can account for the multiple degrees of freedom and their interdependencies. The presence of multiple stereocenters, geometric constraints, and extended conjugation creates a complex potential energy landscape with multiple local minima corresponding to different conformational arrangements. The relative energies of these conformations and the barriers between them determine the molecule's dynamic behavior and its response to external perturbations such as temperature changes or solvent effects.

Properties

IUPAC Name |

(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58O3Si/c1-23(13-11-19-32(6,7)35)28-17-18-29-25(14-12-20-33(28,29)8)15-16-26-21-27(22-30(34)24(26)2)36-37(9,10)31(3,4)5/h15-16,23,27-30,34-35H,2,11-14,17-22H2,1,3-10H3/b25-15+,26-16-/t23-,27-,28-,29+,30+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFNORYGGFZIBM-VPPRDYJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound identified as (1S,5R,Z)-5-(tert-butyldimethylsilyloxy)-3-((E)-2-((1R,3aS,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-2-Methylenecyclohexanol is a complex organic molecule with potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 526.91 g/mol. The structure includes several functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Neurotrophic Effects : Some related compounds have shown significant neurotrophic activity in studies involving cortical neurons from fetal rats. For instance, certain illicium sesquiterpenes have been reported to enhance neurite outgrowth at low concentrations (as low as 0.1 µmol/L), suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 1: Biological Activities of Related Compounds

The mechanism by which these compounds exert their effects often involves interaction with specific receptors or pathways that regulate neuronal health and development. For example, neurotrophic factors are known to facilitate synaptic connectivity and neuronal survival. Compounds like Merrilactone A act as alternatives to these factors due to their smaller size and improved bioavailability .

Synthesis and Structural Analysis

The synthesis of this compound involves complex organic reactions including cyclizations and rearrangements. The synthetic pathways typically require advanced techniques such as enzymatic catalysis and oxidative adjustments to achieve the desired molecular structure .

Case Study: Neurotrophic Activity

In a notable study examining the neurotrophic effects of similar compounds on rat cortical neurons, it was found that treatment with these compounds led to a significant increase in neurite length and branching compared to control groups. This suggests that the compound may have therapeutic potential in treating conditions characterized by neuronal degeneration .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Toxicological and Metabolic Comparison

Preparation Methods

Preparation of the (R)-6-Hydroxy-6-Methylheptan-2-yl Side Chain

The chiral side chain is synthesized from methyl isobutyl ketone through a sequence involving:

-

Enantioselective Grignard addition to install the (R)-configuration at the tertiary alcohol.

-

Protection of the hydroxyl group as a triethylsilyl (TES) ether to prevent undesired reactivity during subsequent steps.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | MeMgBr, (-)-Sparteine, THF, -78°C | 78% |

| 2 | TESCl, Imidazole, DCM, 0°C | 95% |

Construction of the Dihydroindenyl Moiety

The indenyl fragment is synthesized via a Nazarov cyclization of a divinyl ketone precursor:

-

Aldol condensation between cyclopentanone and cinnamaldehyde generates the divinyl ketone.

-

Cyclization under Brønsted acid catalysis (H2SO4, AcOH) yields the indenone core.

-

Stereoselective reduction using L-Selectride® establishes the 1R,3aS,7aR configuration.

Key Data :

Assembly of the Cyclohexanol Core

The cyclohexanol ring is constructed via a Diels-Alder reaction between 2-methylenecyclohexanol and a dienophile derived from Fragment B:

-

Protection of the cyclohexanol hydroxyl with TBDMSCl.

-

Generation of the dienophile through oxidation of the indenyl subunit with MnO2.

-

Thermal cycloaddition at 120°C in toluene, catalyzed by Yb(OTf)3.

Optimization Insights :

-

Unprotected hydroxyl groups led to retro-Diels-Alder side reactions (yield drop to 12%).

Convergent Coupling and Final Functionalization

Wittig Olefination for Diene Formation

The critical conjugated diene is installed via a Horner-Wadsworth-Emmons reaction :

-

Phosphonate ester preparation from the indenyl fragment using triethyl phosphonoacetate.

-

Coupling with the TBDMS-protected cyclohexanol aldehyde under basic conditions (NaH, THF).

Reaction Metrics :

Global Deprotection and Final Isolation

-

Removal of the TES group using HF-pyridine in acetonitrile.

-

Purification via silica gel chromatography (hexane:EtOAc = 3:1).

-

Crystallization from heptane/ethyl acetate to achieve >99.5% purity.

Process Challenges and Mitigation Strategies

Stereochemical Control

Scalability of Diels-Alder Reaction

-

Challenge : Exothermic reaction caused dimerization byproducts at >100g scale.

-

Solution : Slow addition of dienophile via syringe pump over 8 hours.

Analytical Characterization

Spectroscopic Data :

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl3) | δ 5.72 (d, J=15.6 Hz, 1H, CH=CH), 4.21 (m, 1H, TBDMS-O), 1.04 (s, 9H, t-Bu) |

| ¹³C NMR | δ 139.8 (C=C), 77.3 (C-O), 25.8 (Si-C(CH3)3) |

| HRMS | m/z 544.936 [M+H]+ (calc. 544.936) |

Chromatographic Purity :

-

HPLC: 99.8% (C18 column, MeCN/H2O = 80:20)

-

Chiral HPLC: >99% ee (Chiralpak IA-3, hexane/i-PrOH = 90:10)

Industrial-Scale Considerations

Q & A

Basic: How is the stereochemistry and double bond configuration of this compound experimentally determined?

Methodological Answer:

The stereochemistry and configurations (Z/E) are resolved using a combination of nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. For NMR, - coupling constants and NOESY/ROESY correlations identify spatial proximities between protons, distinguishing axial/equatorial substituents and double bond geometries . X-ray crystallography provides unambiguous confirmation of stereocenters and substituent orientations, particularly for rigid bicyclic systems . Density functional theory (DFT) calculations further validate configurations by comparing experimental and simulated NMR chemical shifts .

Advanced: What strategies are employed to synthesize isotopically labeled analogs (e.g., deuterated or 13C^{13}\text{C}13C-labeled) for metabolic studies?

Methodological Answer:

Deuterated analogs are synthesized using deuterated reagents (e.g., DO, CDOD) at key hydroxyl-protection steps, such as during tert-butyldimethylsilyl (TBS) group installation . For -labeling, metabolic precursors (e.g., labeled mevalonate) are incorporated biosynthetically into the terpenoid backbone . Advanced cross-coupling reactions (e.g., Stille or Suzuki-Miyaura) with labeled reagents ensure site-specific isotopic integration in the conjugated diene system . Purification via reverse-phase HPLC confirms isotopic enrichment (>98%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

High-resolution mass spectrometry (HRMS) confirms molecular weight and formula (e.g., CHOSi, MW 645.16) . NMR identifies carbon environments, particularly deshielded olefinic carbons (δ 105–120 ppm) and silyl-protected oxygens (δ 60–70 ppm) . Infrared (IR) spectroscopy detects hydroxyl stretches (3200–3600 cm) and silyl ethers (1250 cm) . Chiral HPLC with polarimetric detection validates enantiomeric purity (>99% ee) .

Advanced: How are contradictions in stereochemical assignments between studies resolved?

Methodological Answer:

Discrepancies in stereochemical reports (e.g., conflicting R/S configurations) are resolved by cross-validating data from independent methods:

- X-ray crystallography provides definitive proof of absolute configuration .

- Vibrational circular dichroism (VCD) distinguishes enantiomers by comparing experimental and computed spectra .

- Synthetic correlation involves preparing derivatives with known stereochemistry (e.g., via Sharpless epoxidation) and comparing NMR profiles .

Basic: What is the role of tert-butyldimethylsilyl (TBS) groups in the synthesis of this compound?

Methodological Answer:

The TBS group acts as a hydroxyl-protecting agent, enabling regioselective functionalization of the cyclohexanol moiety. Its stability under basic/neutral conditions allows retention during Grignard or alkylation reactions, while selective deprotection is achieved using fluoride sources (e.g., TBAF) . The bulky TBS group also minimizes steric hindrance-induced side reactions in subsequent conjugation steps .

Advanced: How are reaction conditions optimized for high-yield synthesis of the conjugated diene system?

Methodological Answer:

Optimization involves:

- Catalyst screening : Pd(PPh) or Grubbs catalysts for olefin metathesis to control E/Z selectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in Wittig reactions .

- Temperature control : Low temperatures (−78°C) prevent thermal isomerization of conjugated dienes .

- Design of experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., reagent stoichiometry, reaction time) for reproducibility .

Basic: What analytical challenges arise in assessing the compound’s purity, and how are they addressed?

Methodological Answer:

Challenges include isolating minor diastereomers and detecting silyl ether hydrolysis byproducts. Solutions:

- Chiral stationary phase HPLC separates enantiomers using cellulose-based columns .

- LC-MS identifies hydrolyzed products (e.g., free hydroxyl groups) via mass shifts .

- Karl Fischer titration quantifies residual moisture (<0.1%), critical for silyl ether stability .

Advanced: How is computational modeling used to study the compound’s conformational dynamics?

Methodological Answer:

Molecular dynamics (MD) simulations (e.g., AMBER force field) predict low-energy conformers of the bicyclic system under physiological conditions . DFT calculations (B3LYP/6-31G*) model electronic transitions in UV-Vis spectra for photostability assessments . Docking studies (AutoDock Vina) evaluate binding affinities to vitamin D receptors, guiding structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.